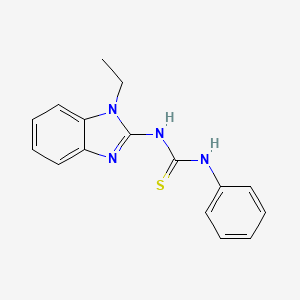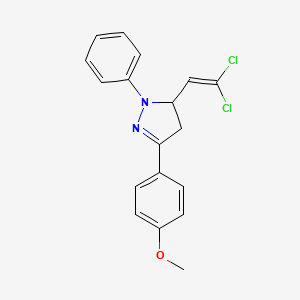![molecular formula C18H25NO4 B5598843 (3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)
(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective reactions and protection-deprotection strategies. Goli et al. (1994) described a synthesis method for pyrrolidine diols from N-protected dehydroproline methyl esters, involving osmium tetraoxide reactions and reduction steps, yielding high purity products confirmed by NMR techniques (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994). Moreno‐Vargas et al. (2002) demonstrated the synthesis of pyrrolidin-2-yl furan derivatives as beta-galactosidase inhibitors, showcasing the versatility of pyrrolidine derivatives in synthesizing bioactive molecules (Moreno‐Vargas, Demange, Fuentes, Robina, & Vogel, 2002).
Molecular Structure Analysis
Azmy et al. (2021) achieved a detailed structural formula confirmation through crystallographic and spectroscopic characterization of a novel pyrrolidin-2-one derivative, highlighting the importance of molecular geometry in understanding the compound's bioactivity (Azmy, Awad, Hefni, Saad, Eltoukhya, Mabied, Abd El-Kareem, & Demitri, 2021).
Chemical Reactions and Properties
Research by Wang, Xu, and Ma (2010) on substituted furans synthesized through cycloisomerization showcases the reactive versatility of pyrrolidine and furan-containing compounds in creating complex molecular architectures (Wang, Xu, & Ma, 2010).
Physical Properties Analysis
The investigation into the synthesis and characterization of novel antitumor and antimicrobial pyrrolidin-2-one derivatives by Azmy et al. (2021) also provides insight into the physical properties of these compounds, emphasizing their potential in medicinal chemistry (Azmy et al., 2021).
Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
One area of application involves the synthesis and structure determination of non-anomerically C-C-linked carbohydrate amino acids related to leucine. For example, the synthesis of (5'R)-5'-Isobutyl-5'-[methyl (4R)-2,3-O-isopropylidene-beta-L-erythrofuranosid-4-C-yl]-imidazolidin-2',4'-dione demonstrates the intricate process of creating complex organic molecules from simpler sugars, utilizing reactions such as the Bucherer-Bergs reaction. This specific compound's 5'-R configuration was confirmed by X-ray crystallography, showcasing its potential in structural analysis and organic chemistry research (Steiner et al., 2003).
Enzyme Inhibition and Biomedical Applications
Compounds with similar structural motifs have been studied for their potential as enzyme inhibitors. For instance, angiotensinogen analogues containing dipeptide isosteres demonstrate potent inhibitory effects on human plasma renin, a key enzyme in the renin-angiotensin system which plays a critical role in blood pressure regulation. This illustrates the compounds' relevance in designing new therapeutic agents for hypertension (Thaisrivongs et al., 1987).
Material Science and Polymerization
In the field of materials science, the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, acting as both solvent and transfer agent, highlights the utility of related compounds in creating polymers with specific end-group functionalities. These polymers, characterized by MALDI-TOF mass spectrometry, have applications ranging from medical devices to specialized coatings, demonstrating the versatility of such compounds in synthesizing materials with tailored properties (Liu & Rimmer, 2002).
Antioxidant Properties
Additionally, certain derivatives exhibit significant antioxidant activity, suggesting their potential use in mitigating oxidative stress-related damages in biological systems. For example, compounds with isobutyl substituents in the furan ring have been identified as effective scavengers of the superoxide anion, indicating their potential as antioxidant agents in pharmacological and nutritional applications (Point et al., 1998).
Propriétés
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12(2)18(22)11-19(10-13(18)3)16(20)15-7-6-14(23-15)8-9-17(4,5)21/h6-7,12-13,21-22H,10-11H2,1-5H3/t13-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSUUJHJFHINRR-FZKQIMNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)
![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)
![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)
